3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one
Description
Properties
IUPAC Name |
1,3a,4,7a-tetrahydroimidazo[4,5-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-5-2-1-4-6(9-5)8-3-7-4/h1-4,6H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGSEFHAIFAWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidazole, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted imidazopyridine derivatives .
Scientific Research Applications
3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparison with Similar Compounds
Key Research Findings
- Substituent Impact : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but reduce solubility. Methyl groups improve target selectivity by steric hindrance .
- Ring Saturation : Dihydro modifications (as in the target compound) lower melting points (mp ~ 180–200°C vs. 250°C for aromatic analogs), aiding formulation .
- Biological Performance: Fluorinated imidazo[4,5-b]pyridines show 10–100x higher potency than non-fluorinated analogs in enzyme assays .
Biological Activity
3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one is a heterocyclic compound classified within the imidazopyridine family. Its unique structural features contribute to a wide array of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activities, synthesizing findings from various research studies.
The compound's IUPAC name is 1,3a,4,7a-tetrahydroimidazo[4,5-b]pyridin-5-one, and it has a CAS number of 148040-12-4. The molecular formula is with a molecular weight of approximately 137.14 g/mol. Its structure consists of a fused imidazole and pyridine ring system that contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-b]pyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds structurally related to this compound demonstrated selective cytotoxicity against cancer cell lines such as LN-229 (glioblastoma) and HCT-116 (colorectal carcinoma). The IC50 values for some derivatives were reported as low as 0.7 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3A | LN-229 | 0.4 |
| 4B | HCT-116 | 0.7 |
| 5C | SW620 | 2.1 |
Antimicrobial Activity
While many imidazopyridine derivatives lack antibacterial properties, some studies have highlighted moderate activity against specific strains:
- E. coli : Compound 14 showed moderate antibacterial activity with a minimum inhibitory concentration (MIC) of 32 μM .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor:
- GSK-3 Inhibition : Certain derivatives have shown promise in inhibiting glycogen synthase kinase 3 (GSK-3), which is implicated in various cellular processes including metabolism and cell proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The compound can bind to enzyme active sites or receptor sites, modulating their activity and leading to biological responses such as apoptosis in cancer cells or modulation of signaling pathways .
Study on Antiproliferative Effects
In a comprehensive study evaluating the antiproliferative effects of various imidazopyridine derivatives:
- Methodology : Researchers synthesized several derivatives and tested them against multiple cancer cell lines.
- Findings : The study concluded that bromine substitution significantly enhanced the antiproliferative activity of the compounds tested .
Enzyme Interaction Study
Another study focused on the interaction between imidazopyridines and GSK-3:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one and related imidazo-pyridine derivatives?
- Methodological Answer : The synthesis of imidazo-pyridine derivatives typically involves multi-step reactions, such as cyclization, condensation, or coupling of pre-functionalized precursors. For example, microwave-assisted reactions in methanol/water mixtures with trifluoroacetic acid as a catalyst have been used for similar scaffolds to optimize yield . Key steps include controlling solvent polarity (e.g., dioxane for crystallization) and reaction time to stabilize intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly for distinguishing hydrogen environments in fused heterocycles . Infrared (IR) spectroscopy identifies functional groups like carbonyls (e.g., 1722–1730 cm⁻¹ for ester groups) . High-resolution mass spectrometry (HRMS) validates molecular formulas . Cross-referencing with databases like NIST Chemistry WebBook ensures data accuracy .
Q. How do researchers validate the purity of this compound for biological assays?
- Methodological Answer : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for assessing purity. For ultra-high purity (>99%), recrystallization in solvents like dioxane or dimethylformamide (DMF) is employed . Melting point analysis (e.g., 199–207°C for related compounds) provides additional validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?
- Methodological Answer : Systematic variation of temperature, solvent (e.g., DMF for cyclization), and catalysts (e.g., potassium carbonate) is critical. For example, microwave synthesis reduces reaction time and improves efficiency for imidazo-pyridine derivatives . Kinetic studies and real-time monitoring via TLC or in-situ NMR help identify optimal conditions .
Q. What strategies resolve contradictions between computational docking predictions and experimental binding data for this compound?
- Methodological Answer : Discrepancies may arise from solvation effects or conformational flexibility. Molecular dynamics simulations can model ligand-receptor interactions under physiological conditions. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinities . Cross-validation with X-ray crystallography (e.g., single-crystal studies in ) refines docking models .
Q. How do structural modifications (e.g., substituent variations) impact biological activity in imidazo-pyridine analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies are essential. For instance, ethyl or methyl substitutions enhance solubility and target interaction . Comparative analysis of analogs (e.g., antiviral vs. anticancer activity in triazolopyrimidines) identifies pharmacophores . Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking reveal substituent effects .
Q. What approaches mitigate challenges in spectral interpretation for complex fused-ring systems?
- Methodological Answer : Advanced NMR techniques (e.g., 2D COSY, HSQC) resolve overlapping signals in fused heterocycles. Isotopic labeling or computational prediction tools (e.g., ACD/Labs) assist in assigning peaks . Contradictions between experimental and theoretical data require iterative refinement of spectral assignments and validation via synthetic intermediates .
Notes
- Contradictions : and highlight divergent biological activities among structurally similar triazolopyrimidines, emphasizing the need for SAR studies.
- Methodological Rigor : Answers integrate synthesis, characterization, and computational modeling to address both basic and advanced research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
